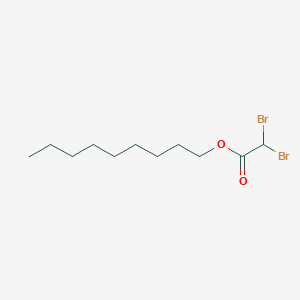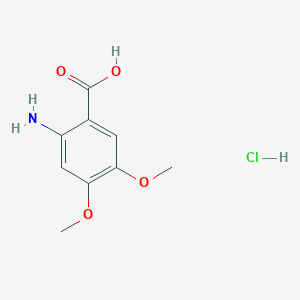![molecular formula C19H23N3O2 B14371530 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one CAS No. 90095-25-3](/img/structure/B14371530.png)
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one is a complex organic compound with the molecular formula C19H23N3O2 . It contains a phenoxazine core substituted with dimethylamino groups and a propanone side chain. This compound is known for its unique structural features and diverse applications in various scientific fields.
Métodos De Preparación
The synthesis of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves multiple steps, typically starting with the formation of the phenoxazine core. The dimethylamino groups are introduced through nucleophilic substitution reactions, and the propanone side chain is added via a condensation reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one can be compared with other similar compounds, such as:
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: Similar in structure but with a naphthalene core instead of phenoxazine.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate: Contains a triazole ring and different functional groups. The uniqueness of this compound lies in its phenoxazine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
90095-25-3 |
|---|---|
Fórmula molecular |
C19H23N3O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-[3,7-bis(dimethylamino)phenoxazin-10-yl]propan-1-one |
InChI |
InChI=1S/C19H23N3O2/c1-6-19(23)22-15-9-7-13(20(2)3)11-17(15)24-18-12-14(21(4)5)8-10-16(18)22/h7-12H,6H2,1-5H3 |
Clave InChI |
WGXYXWOXMVHQCJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2=C(C=C(C=C2)N(C)C)OC3=C1C=CC(=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Aminophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14371450.png)
![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)
![2-Pentadecyl-3-[(pyridin-2-yl)sulfanyl]butanedinitrile](/img/structure/B14371459.png)

![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)


![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
